Oxygenated xanthohumol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

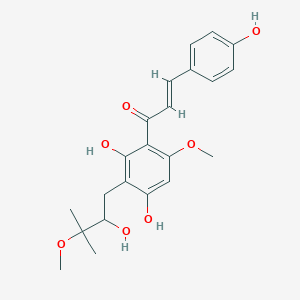

Oxygenated xanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4', a methoxy group at position 6' and a 2-hydroxy-3-methoxy-3-methylbutyl group at position 3'. It has been isolated as a racemate from Humulus lupulus and has been shown to exhibit inhibitory activity against NO production. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of chalcones, a polyphenol, an aromatic ether and a secondary alcohol.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Oxygenated xanthohumol exhibits a wide range of pharmacological properties, making it a candidate for therapeutic applications.

Anticancer Properties

Research has demonstrated that xanthohumol possesses potent anticancer effects. It induces apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of key signaling pathways, such as the mTOR and AKT pathways. A study indicated that xanthohumol inhibited the proliferation of various cancer cell lines, including MCF-7 and HT-29, with IC50 values indicating significant potency against these cells .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and inhibits pathways involved in inflammation, such as those activated by lipopolysaccharides (LPS). In vivo studies have confirmed its efficacy in reducing symptoms associated with allergic contact dermatitis .

Antimicrobial Activity

Xanthohumol exhibits antimicrobial effects against a variety of pathogens, including bacteria and fungi. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 17.7 μM to 50 μg/mL . This makes it a potential candidate for developing new antimicrobial agents.

Hepatoprotective Effects

Recent studies suggest that xanthohumol may protect against liver diseases by preventing oxidative stress and fibrosis. It inhibits the activation of hepatic stellate cells, which play a critical role in liver fibrosis, suggesting its potential use in treating non-alcoholic fatty liver disease (NAFLD) .

Cosmetic Applications

The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in cosmetic formulations.

Skin Care Products

Xanthohumol is incorporated into skincare products due to its ability to reduce melanin production and enhance skin hydration without cytotoxic effects. Studies have shown that it can inhibit tyrosinase activity, which is crucial for melanin synthesis, making it beneficial for skin lightening formulations .

Anti-aging Formulations

Due to its antioxidant properties, this compound is also used in anti-aging products. It combats oxidative stress, which is a significant factor in skin aging. Its application in cosmetic formulations aims to improve skin elasticity and reduce the appearance of wrinkles .

Food Science Applications

This compound's presence in beer and other food products highlights its significance in food science.

Functional Food Ingredient

As a natural antioxidant, xanthohumol can be utilized to enhance the shelf life of food products by preventing oxidative degradation. Its incorporation into functional foods can provide health benefits beyond basic nutrition .

Preservation Agent

Research indicates that xanthohumol can inhibit microbial growth in food products, thus serving as a natural preservative. This application is particularly relevant in developing healthier food preservation methods without synthetic additives .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Propiedades

Fórmula molecular |

C22H26O7 |

|---|---|

Peso molecular |

402.4 g/mol |

Nombre IUPAC |

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methoxy-3-methylbutyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C22H26O7/c1-22(2,29-4)19(26)11-15-17(25)12-18(28-3)20(21(15)27)16(24)10-7-13-5-8-14(23)9-6-13/h5-10,12,19,23,25-27H,11H2,1-4H3/b10-7+ |

Clave InChI |

YXGBQKBRCDLZMP-JXMROGBWSA-N |

SMILES isomérico |

CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O)OC |

SMILES canónico |

CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.